molecular formula C14H19NO3 B14838916 Tert-butyl 3-formyl-5-methylbenzylcarbamate

Tert-butyl 3-formyl-5-methylbenzylcarbamate

Cat. No.: B14838916
M. Wt: 249.30 g/mol
InChI Key: LGFDXIYTAMJUES-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-methylbenzylcarbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a benzylcarbamate structure. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-formyl-5-methylbenzylcarbamate typically involves the reaction of 3-formyl-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5-methylbenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Tert-butyl 3-formyl-5-methylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The carbamate group can also interact with active sites of enzymes, modulating their function . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-formyl-5-methylbenzylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[(3-formyl-5-methylphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-10-5-11(7-12(6-10)9-16)8-15-13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3,(H,15,17)

InChI Key

LGFDXIYTAMJUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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